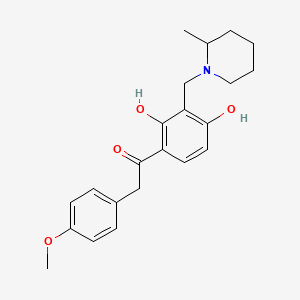

1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-[2,4-dihydroxy-3-[(2-methylpiperidin-1-yl)methyl]phenyl]-2-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-15-5-3-4-12-23(15)14-19-20(24)11-10-18(22(19)26)21(25)13-16-6-8-17(27-2)9-7-16/h6-11,15,24,26H,3-5,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLKVMWNBKNLPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C=CC(=C2O)C(=O)CC3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone, also known by its CAS number 1021205-97-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C22H27NO4

- Molecular Weight : 369.5 g/mol

- Structure : The compound features a phenolic structure with hydroxyl groups and a piperidine moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer progression, particularly those involved in the Bcl-2 family pathways, which are critical in regulating apoptosis (programmed cell death) .

- Receptor Binding : The presence of the piperidine group enhances the binding affinity to certain receptors, potentially modulating neurotransmitter systems and influencing neuroprotective effects .

- Antioxidant Activity : The dihydroxyphenyl structure contributes to antioxidant properties, which can mitigate oxidative stress in cellular environments .

Biological Activity Overview

The compound exhibits a range of biological activities as summarized in the following table:

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on human cancer cell lines. It was found that concentrations as low as 10 µM significantly reduced cell viability in breast cancer cells by inducing apoptosis through the Bcl-2 pathway. The study highlighted the potential for developing this compound as a therapeutic agent against resistant cancer types.

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective properties of the compound in models of neurodegeneration. Results indicated that treatment with the compound reduced neuronal cell death and improved cognitive function in animal models subjected to oxidative stress. This suggests a promising role for the compound in treating neurodegenerative diseases such as Alzheimer's.

Case Study 3: Anti-inflammatory Activity

In a recent study, the compound was tested for its anti-inflammatory effects using lipopolysaccharide (LPS)-induced inflammation models. The results showed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential use in inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing derivatives of 2,4-dihydroxyphenyl ethanones, and how can they be adapted for the target compound?

- Methodology : The Claisen-Schmidt condensation is a common method for synthesizing chalcone derivatives (e.g., 1-(2,4-dihydroxyphenyl)-3-arylprop-2-en-1-one). Adapting this for the target compound requires substituting 2,4-dihydroxy acetophenone with a precursor containing the 2-methylpiperidinylmethyl group at the 3-position. Reaction conditions (e.g., ethanol solvent, thionyl chloride catalyst, and controlled stoichiometry) must be optimized to avoid side reactions, such as over-substitution or oxidation of phenolic groups .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of HPLC (for purity assessment) and spectroscopic techniques:

- NMR : Confirm the presence of the 2-methylpiperidinylmethyl group via methyl proton signals (~1.0–1.5 ppm) and aromatic protons from the 4-methoxyphenyl group (~6.8–7.5 ppm).

- FT-IR : Identify carbonyl stretching (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).

- Mass Spectrometry : Validate the molecular ion peak (M⁺) and fragmentation patterns consistent with the methoxy and piperidine substituents .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Follow guidelines for compounds with reactive hydroxyl and amine groups:

- Storage : Keep in a dry, ventilated area away from light to prevent degradation. Use inert gas (N₂/Ar) for moisture-sensitive intermediates.

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Spill Management : Neutralize acidic/basic residues with appropriate buffers before disposal. Avoid inhalation of fine powders using fume hoods .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOESY correlations or split NMR peaks)?

- Methodology :

- Dynamic Effects : Investigate rotational barriers in the 2-methylpiperidinylmethyl group using variable-temperature NMR to assess conformational flexibility.

- Solvent Polarity : Test in DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding or aggregation effects.

- Computational Validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data .

Q. What strategies optimize the regioselective introduction of the 2-methylpiperidinylmethyl group at the 3-position of the dihydroxyphenyl ring?

- Methodology :

- Protecting Groups : Temporarily block the 2- and 4-hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) groups before alkylation.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Kinetic Control : Monitor reaction progress via TLC to halt at the mono-alkylation stage, avoiding di-substitution .

Q. How do electronic effects of the 4-methoxyphenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Hammett Analysis : Correlate the σ value of the methoxy group (-0.27) with reaction rates in Suzuki-Miyaura couplings.

- DFT Studies : Calculate electron density maps (e.g., using Mulliken charges) to predict sites for electrophilic/nucleophilic attack.

- Experimental Screening : Test Pd-catalyzed reactions under varying conditions (e.g., ligand: XPhos vs. SPhos; solvent: THF vs. DMF) .

Q. What experimental designs address batch-to-batch variability in biological activity assays?

- Methodology :

- Quality Control : Implement strict SOPs for synthesis and purification (e.g., column chromatography with standardized gradients).

- Bioassay Triplicates : Run triplicate assays with internal controls (e.g., reference inhibitors) to normalize activity data.

- Stability Studies : Monitor compound degradation under assay conditions (pH, temperature) via LC-MS to adjust IC₅₀ calculations .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and computational models?

- Methodology :

- Meta-Analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific responses.

- Permeability Assays : Measure cellular uptake via LC-MS to assess whether low bioavailability explains in vitro-insilico discrepancies.

- Target Engagement : Use thermal shift assays (TSA) to confirm binding to purported targets (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.